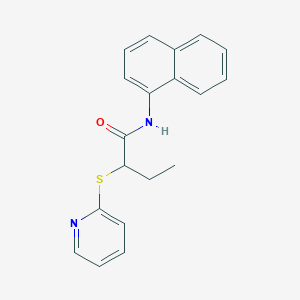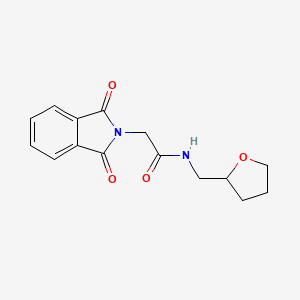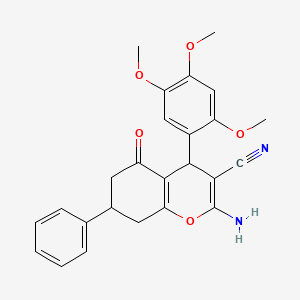![molecular formula C16H25NO B5235844 1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)
1-[3-(3,5-dimethylphenoxy)propyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3,5-dimethylphenoxy)propyl]piperidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMPP and belongs to the class of piperidine derivatives. DMPP has been extensively studied for its ability to modulate the activity of various receptors in the central nervous system.
科学研究应用
DMPP has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of various receptors in the central nervous system, including the nicotinic acetylcholine receptor (nAChR) and the dopamine receptor. DMPP has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
DMPP acts as an agonist at the nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the nAChR by DMPP leads to an influx of cations, which results in depolarization of the postsynaptic membrane and the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. DMPP also acts as a partial agonist at the dopamine receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological processes such as movement, mood, and motivation.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and glutamate in the central nervous system. DMPP has also been shown to enhance cognitive function, improve memory, and increase locomotor activity in animal models. Additionally, DMPP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
DMPP has several advantages for use in laboratory experiments. It is a highly selective agonist for the nAChR and has been extensively studied for its effects on various physiological processes. DMPP is also relatively easy to synthesize and purify, making it a cost-effective option for use in laboratory experiments. However, there are some limitations to the use of DMPP in laboratory experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, DMPP may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on DMPP. One area of interest is the development of more selective and potent agonists for the nAChR. This could lead to the development of more effective treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the effects of DMPP on other physiological processes such as inflammation and immune function. Finally, the development of novel drug delivery systems for DMPP could improve its efficacy and reduce potential side effects.
合成方法
DMPP can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,5-dimethylphenol with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure DMPP.
属性
IUPAC Name |
1-[3-(3,5-dimethylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-11-15(2)13-16(12-14)18-10-6-9-17-7-4-3-5-8-17/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIYDGQRPYBYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]methyl}phosphonate](/img/structure/B5235779.png)

![5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5235786.png)
![(2,4-dimethoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B5235799.png)
![(5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2-furyl)methanol](/img/structure/B5235811.png)
![6-{[(4-iodophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5235820.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5235823.png)


![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5235856.png)


![4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)